molecular formula C21H25N3O4S2 B6519782 2-{4-[cyclopentyl(methyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 946208-81-7

2-{4-[cyclopentyl(methyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Número de catálogo: B6519782
Número CAS: 946208-81-7
Peso molecular: 447.6 g/mol
Clave InChI: ZBXCKEZHVVNISZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a cyclopenta[b]thiophene-3-carboxamide derivative featuring a sulfamoyl benzamido substituent at position 2 and a cyclopentyl(methyl) group on the sulfonamide moiety. The cyclopenta[b]thiophene core is a privileged scaffold in medicinal chemistry, known for its conformational rigidity and ability to engage with hydrophobic binding pockets .

Propiedades

IUPAC Name

2-[[4-[cyclopentyl(methyl)sulfamoyl]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S2/c1-24(14-5-2-3-6-14)30(27,28)15-11-9-13(10-12-15)20(26)23-21-18(19(22)25)16-7-4-8-17(16)29-21/h9-12,14H,2-8H2,1H3,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXCKEZHVVNISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-{4-[cyclopentyl(methyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H23N3O4S2
  • Molecular Weight : 469.6 g/mol
  • CAS Number : 893099-26-8

The compound features a cyclopentyl group attached to a sulfamoyl moiety and a benzamide structure, which may contribute to its biological activity by interacting with various molecular targets.

Biological Activity Data

The following table summarizes the biological activities reported for compounds structurally related to 2-{4-[cyclopentyl(methyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide:

CompoundActivity TypeCell LineIC50 (µM)Mechanism
Compound 17AntiproliferativeA5490.36Tubulin polymerization inhibition
Compound 17Induction of apoptosisA549-Caspase activation
Trametinib + 4-MUAntitumor effectsMPM Cells-ERK blockade

Case Studies and Research Findings

  • Anticancer Potential : A study evaluating cyclohepta[b]thiophenes found that compound 17 exhibited potent antiproliferative activity with minimal cytotoxicity across various cancer cell lines. It induced cell cycle arrest and apoptosis, suggesting a promising therapeutic profile .
  • Combination Therapy : Research on trametinib and 4-methylumbelliferone (4-MU) indicated that their combination enhances antitumor efficacy in malignant pleural mesothelioma (MPM) models. This highlights the potential for synergistic effects when combined with other therapeutic agents .
  • Synthesis and Optimization : The synthesis of related compounds often involves optimizing reaction conditions to enhance yield and purity. Techniques such as continuous flow reactors and green chemistry principles are being explored for industrial applications .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s closest analogs differ in substituents on the sulfamoyl benzamido group and cyclopenta[b]thiophene core:

Compound Name Substituent Variations Molecular Formula Molecular Weight logP Pharmacological Use/Activity Reference
Target Compound : 2-{4-[cyclopentyl(methyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide Cyclopentyl(methyl)sulfamoyl C22H27N3O4S2 469.60* ~3.5† Hypothesized mitochondrial modulation
G839-0106 : 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide Cyclohexyl(methyl)sulfamoyl; N-methyl at carboxamide C23H29N3O4S2 475.63 3.67 Antiviral screening compound
2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-...thiophene-3-carboxamide Ethyl(phenyl)sulfamoyl Undisclosed (PubChem entry)
N-Phenyl-2-[(2-thienylcarbonyl)amino]-...thiophene-3-carboxamide Thienylcarbonylamino; phenylcarbamoyl Undisclosed (structural analog)

*Calculated based on G839-0106’s formula (C23H29N3O4S2) with cyclopentyl (C5H9) replacing cyclohexyl (C6H11).
†Estimated via comparative analysis of cycloalkyl substituent effects on logP .

Key Structural and Functional Differences

  • Cycloalkyl vs. In contrast, ethyl(phenyl) or thienyl substituents (e.g., ) introduce aromatic π-systems, which could improve target binding via π-π interactions but reduce solubility.
  • N-Methylation (G839-0106) : The N-methyl group in G839-0106 likely decreases hydrogen-bonding capacity, improving metabolic stability but possibly reducing target affinity compared to the unmethylated target compound .
  • Core Modifications : Analogues with fused heterocycles (e.g., pyridin-2-yl in ) or chloroacetamido substituents () exhibit divergent physicochemical profiles, such as altered logSw (water solubility) and polar surface area, which influence bioavailability .

Pharmacological Implications

  • Antiviral Potential: G839-0106’s inclusion in antiviral libraries implies that the sulfamoyl benzamido-thiophene scaffold may interfere with viral replication machinery, possibly through protease or polymerase inhibition .
  • Antimicrobial Activity : Thiophene derivatives like those in demonstrate broad-spectrum antimicrobial effects, hinting at possible secondary applications for the target compound .

Research Findings and Trends

  • Structure-Activity Relationship (SAR): Cycloalkyl substituents optimize lipophilicity (logP ~3.5–3.7) while maintaining moderate solubility (logSw ~-4.18), balancing cell permeability and bioavailability . The cyclopenta[b]thiophene core’s rigidity enhances target selectivity compared to flexible analogs (e.g., ’s phenylimino derivatives) .
  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to G839-0106, involving sulfonylation of benzamido intermediates and cyclopenta[b]thiophene coupling .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.